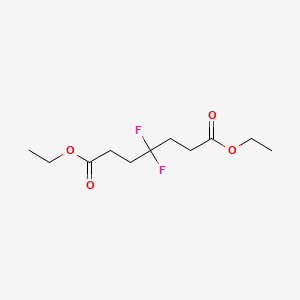

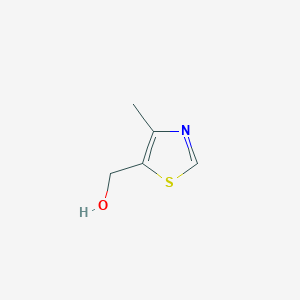

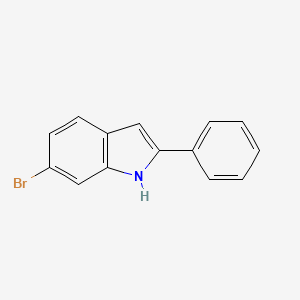

![molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one CAS No. 162748-20-1](/img/structure/B1313162.png)

1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one” is an organic compound with the molecular formula C10H9F3N2O2 . It has a molecular weight of 246.19 g/mol.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 145-146 degrees Celsius . The storage temperature is ambient .科学的研究の応用

Application 1: Electrochromic Devices

- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are used as anodic materials for electrochromic devices .

- Methods of Application: These compounds were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .

- Results or Outcomes: The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

Application 2: Synthesis of Neonicotinoid Analogues

- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of trifluoromethyl- or gem-difluorovinyl-containing analogues of neonicotinoids .

- Methods of Application: The hydroamination of α-(trifluoromethoxy)styrenes with 2-nitroimino-imidazolidine, 2-(nitromethylene)imidazolidine, 2-cyanoimino-thiazolidine, and (E)-1-methyl-2-nitroguanidine was completed in the presence of DBN at room temperature .

- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .

Application 3: Synthesis of Pyrrole Derivatives

- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .

- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .

- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .

Application 4: Inhibition of Oxidative Cytotoxicity

- Summary of the Application: Resveratrol derivatives containing the 4-(Trifluoromethoxy)phenyl group are used to inhibit oxidative cytotoxicity in Raw264.7 cells .

- Methods of Application: The ability of the resveratrol derivatives to inhibit oxidative cytotoxicity was determined using the MTT method .

- Results or Outcomes: The study provides insights into the resistance to oxidative stress .

Application 5: Electrochromic Polymers

- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are used as anodic materials for electrochromic devices .

- Methods of Application: These compounds were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .

- Results or Outcomes: The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

Application 6: Synthesis of Pyrrole Derivatives

- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .

- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .

- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P271;P260;P280, suggesting that use should be in a well-ventilated area, exposure to dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn .

特性

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYIJGXRRJDGGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441122 |

Source

|

| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one | |

CAS RN |

162748-20-1 |

Source

|

| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

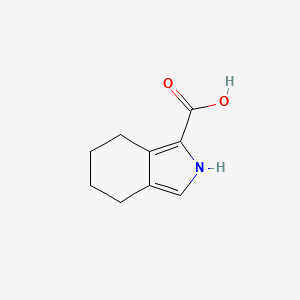

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

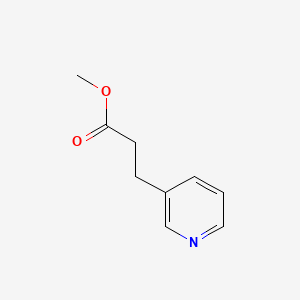

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

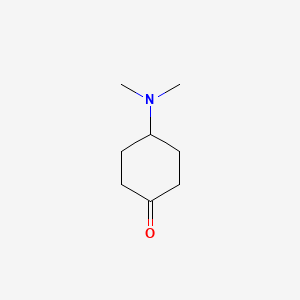

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)